molecular formula C13H10N2O B1295518 3-aminoacridin-9(10H)-one CAS No. 50433-64-2

3-aminoacridin-9(10H)-one

Cat. No. B1295518
CAS RN: 50433-64-2
M. Wt: 210.23 g/mol
InChI Key: BTHAAMLEAPQIGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Aminoacridin-9(10H)-one, also known as 9-aminoacridine, is a compound related to acridines, which are heterocyclic aromatic organic compounds consisting of three fused benzene rings. This structure is known for its intercalating properties with DNA and has been studied for various biological activities, including therapeutic applications for diseases such as Alzheimer's .

Synthesis Analysis

The synthesis of derivatives of 9-aminoacridine has been reported in several studies. For instance, a series of 9-amino-1,2,3,4-tetrahydroacridin-1-ols were synthesized and evaluated for their potential as Alzheimer's disease therapeutics . Another study reported the modular synthesis of 9,10-dihydroacridines through an ortho-C alkenylation/hydroarylation sequence between anilines and aryl alkynes in hexafluoroisopropanol . Additionally, novel 10-amino-9-aryl-2,3,4,5,6,7,9,10-octahydroacridine-1,8-dione derivatives were synthesized using hydrazine or phenylhydrazine and 9-aryl-1,8-dioxo-2,3,4,5,6,7,9-heptahydroxanthene derivatives .

Molecular Structure Analysis

The molecular structure of 9-aminoacridine and its derivatives has been characterized using various techniques. For example, the solid-state structure of supramolecular compounds involving 9-aminoacridine was determined using single-crystal X-ray diffraction . The study revealed complex hydrogen bonding arrangements and π–π stacking interactions that play significant roles in the crystal structures .

Chemical Reactions Analysis

9-Aminoacridine derivatives have been shown to participate in various chemical reactions. Spin-labeled 9-aminoacridines were synthesized and demonstrated to intercalate with calf thymus DNA, causing unwinding of the DNA helix . These compounds also exhibited biological activity in different test systems, including effects on Escherichia coli DNA-primed RNA polymerase .

Physical and Chemical Properties Analysis

The physical and chemical properties of 9-aminoacridine derivatives have been explored in several studies. The synthesized compounds often exhibit fluorescence properties, which can be characterized by spectroscopic methods such as IR, MS, and NMR . The luminescent properties of supramolecular compounds involving 9-aminoacridine were also investigated, showing strong emission at room temperature . Additionally, the toxicity and biological activity of these compounds have been assessed in vitro and in vivo, with some derivatives showing less acute toxicity than related compounds such as tacrine .

properties

IUPAC Name

3-amino-10H-acridin-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O/c14-8-5-6-10-12(7-8)15-11-4-2-1-3-9(11)13(10)16/h1-7H,14H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTHAAMLEAPQIGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(N2)C=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40198470
Record name 9(10H)-Acridinone, 3-amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40198470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

50433-64-2
Record name 9(10H)-Acridinone, 3-amino-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050433642
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9(10H)-Acridinone, 3-amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40198470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-aminoacridin-9(10H)-one
Reactant of Route 2
3-aminoacridin-9(10H)-one
Reactant of Route 3
3-aminoacridin-9(10H)-one
Reactant of Route 4
3-aminoacridin-9(10H)-one
Reactant of Route 5
3-aminoacridin-9(10H)-one
Reactant of Route 6
3-aminoacridin-9(10H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.